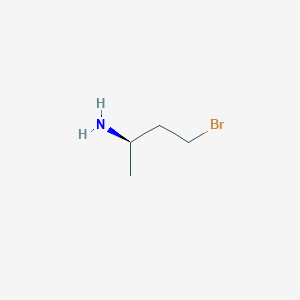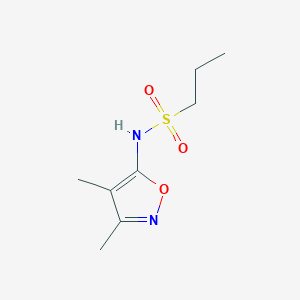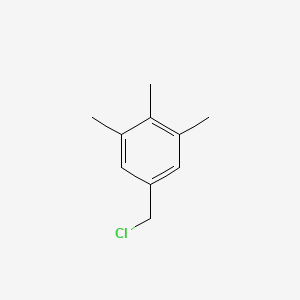
5-(Chloromethyl)-1,2,3-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1,2,3-trimethylbenzene is an aromatic compound with a benzene ring substituted with three methyl groups and one chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes have been developed to optimize the reaction conditions and improve yield. These processes involve the use of high-efficiency reactors and precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1,2,3-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives and benzaldehyde derivatives.
Reduction Reactions: The primary product is 1,2,3-trimethylbenzene.
Applications De Recherche Scientifique
5-(Chloromethyl)-1,2,3-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials such as polymers and resins.
Biological Studies: It is used as a probe in biochemical studies to understand the interactions of aromatic compounds with biological molecules.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1,2,3-trimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring with various nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups onto the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethylbenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-1,2,3-trimethylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
1,2,4-Trimethylbenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-1,2,3-trimethylbenzene is unique due to the presence of the chloromethyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C10H13Cl |
|---|---|
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
5-(chloromethyl)-1,2,3-trimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5H,6H2,1-3H3 |
Clé InChI |
QSXCPLAFNLQCBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
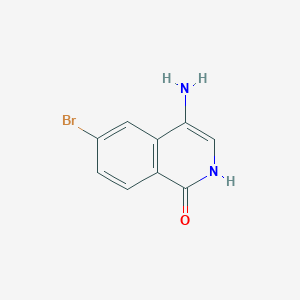

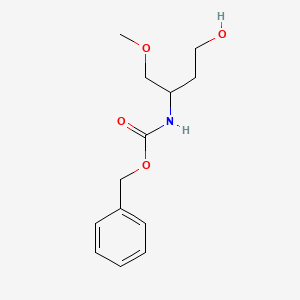
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
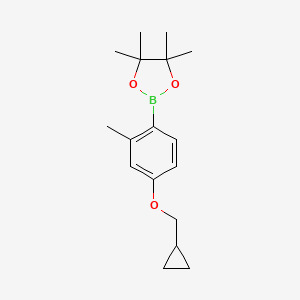
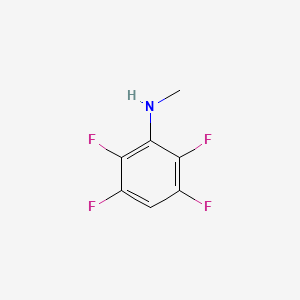
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
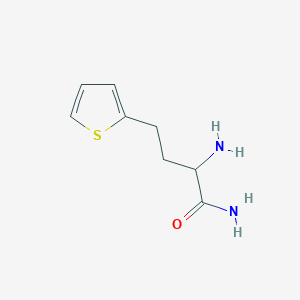
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
